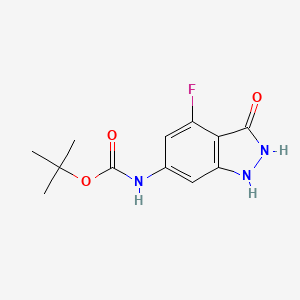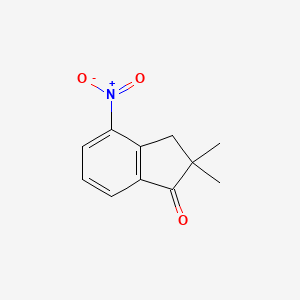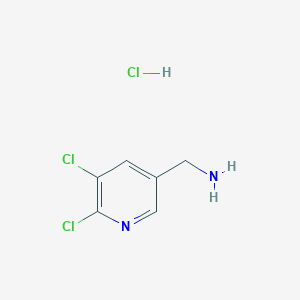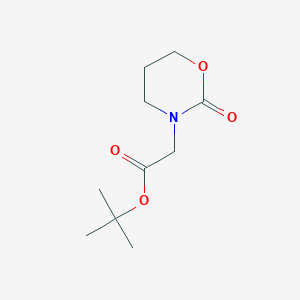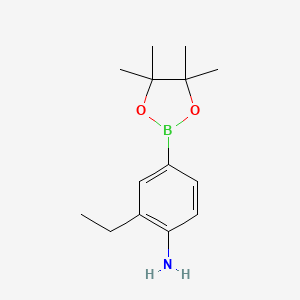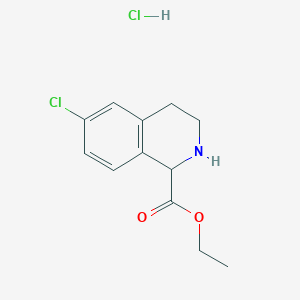
2,4-Dibromo-5-fluoropyrimidine
Vue d'ensemble
Description
2,4-Dibromo-5-fluoropyrimidine is a chemical compound with the molecular formula C4HBr2FN2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluoropyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms. The ring is substituted at the 2nd and 4th positions with bromine atoms and at the 5th position with a fluorine atom .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dibromo-5-fluoropyrimidine are not detailed in the search results, related compounds like 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions .Physical And Chemical Properties Analysis
2,4-Dibromo-5-fluoropyrimidine is a solid substance. It has a molecular weight of 255.87 . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Pharmacogenetics and Drug Metabolism
Pharmacogenetics plays a crucial role in understanding the metabolism and efficacy of fluoropyrimidine drugs. For instance, the metabolism of fluoropyrimidines, such as 5-fluorouracil (5-FU), involves several key enzymes, including dihydropyrimidine dehydrogenase (DPD), which breaks down 5-FU and its prodrugs. Genetic variations in DPD can significantly influence the outcome and toxicity profile of 5-FU-based treatments, highlighting the importance of personalized medicine approaches in chemotherapy regimens. The review by Del Re et al. (2017) emphasizes the clinical significance of testing for DPD polymorphisms to prevent severe drug toxicities in patients undergoing fluoropyrimidine-based therapy (Del Re et al., 2017).
Clinical Applications and Efficacy
Fluoropyrimidines, including those derived from intermediates like 2,4-Dibromo-5-fluoropyrimidine, are cornerstone treatments for various solid tumors. The research and development of prodrugs such as capecitabine, UFT, and S-1 have been focused on improving the therapeutic efficacy while minimizing toxicity. These drugs undergo metabolic activation to form active 5-FU in the body, offering a more convenient oral administration route compared to intravenous 5-FU, with a potentially better safety profile. The reviews by Malet-Martino and Martino (2002) and other authors provide comprehensive insights into the development, pharmacology, and clinical applications of these fluoropyrimidine prodrugs in cancer treatment (Malet-Martino & Martino, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dibromo-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKFQQXANPBQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-fluoropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




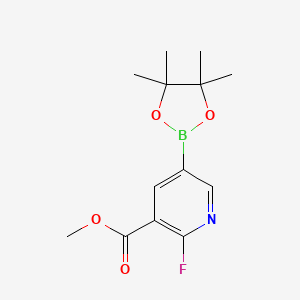
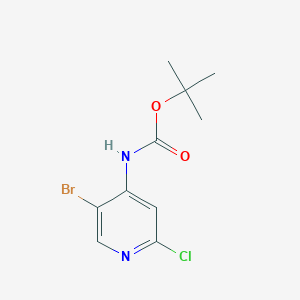
![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)
